molecular formula C15H16BrN3O2 B2470009 N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251692-77-9

N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2470009
CAS No.: 1251692-77-9
M. Wt: 350.216
InChI Key: QOSOOKKEBKLCGV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound with the molecular formula C₁₄H₁₄BrN₂O₂. This compound is characterized by its bromophenyl group attached to an acetamide moiety, which is further linked to a pyrimidinone ring with ethyl and methyl substituents. It is a solid substance typically appearing as a pale yellow crystalline powder.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the bromination of aniline to produce 4-bromophenylamine. This intermediate is then acetylated to form N-(4-bromophenyl)acetamide. Subsequently, the pyrimidinone ring is constructed by reacting the acetamide with ethyl and methyl-substituted reagents under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to remove oxygen atoms or reduce other functional groups.

  • Substitution: Substitution reactions are common, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution reactions often use halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can produce various halogenated derivatives or other substituted pyrimidinones.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of bromophenyl groups with biological targets. Medicine: Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity and leading to biological responses. The pyrimidinone ring may also play a role in the compound's mechanism by interacting with nucleic acids or other cellular components.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

  • N-(4-fluorophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

  • N-(4-iodophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness: N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro-, fluoro-, and iodo- analogs. The bromine atom can enhance the compound's reactivity and binding affinity to biological targets.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-3-12-8-15(21)19(10(2)17-12)9-14(20)18-13-6-4-11(16)5-7-13/h4-8H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSOOKKEBKLCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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